molecular formula C11H12N2O3 B2710922 2-(3-Cyclopropylureido)benzoic acid CAS No. 1146299-28-6

2-(3-Cyclopropylureido)benzoic acid

Cat. No. B2710922
CAS RN: 1146299-28-6
M. Wt: 220.228
InChI Key: QYKRKNFHJXAWHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “2-(3-Cyclopropylureido)benzoic acid” would require detailed spectroscopic data and computational studies. Unfortunately, such specific data for this compound is not available in the current literature .

Scientific Research Applications

Benzoic Acid and Derivatives in Food and Environmental Science

Benzoic acid derivatives, including salts, esters, and related compounds, are widely used for their antibacterial and antifungal properties. These compounds are found naturally in plant and animal tissues and can also be synthesized by microorganisms. Their application spans across food preservation, cosmetics, and pharmaceuticals due to these antimicrobial properties. Additionally, the widespread occurrence of benzoic acid derivatives in the environment has been a subject of study, particularly concerning human exposure and potential health effects. These studies focus on understanding the metabolism and toxicology of benzoic acid derivatives, alongside developing analytical methods for their detection and establishing legal limits for their use in consumer products (del Olmo, Calzada, & Nuñez, 2017).

Benzoic Acid in Biochemical and Pharmaceutical Research

Research on benzoic acid and its derivatives extends into biochemical and pharmaceutical applications, exploring mechanisms of action and therapeutic potentials. Studies include the synthesis and evaluation of novel compounds with potential anti-inflammatory properties, highlighting the significance of the benzoic acid scaffold in drug discovery. Moreover, the role of benzoic acid derivatives in modulating biochemical pathways, including the biosynthesis of key signaling molecules, has been a focal point. This research contributes to a deeper understanding of the molecular underpinnings of disease processes and the development of targeted therapeutic interventions.

Environmental and Material Science Applications

Benzoic acid derivatives have been investigated for their roles in environmental science, particularly in water purification processes. Research on the photocatalytic degradation of these compounds using titanium dioxide under UV light has shown promising results for the removal of organic pollutants from water. These studies aim to develop more efficient and sustainable methods for treating contaminated water sources, underscoring the environmental significance of benzoic acid derivatives (Matthews, 1990). Additionally, the exploration of benzoic acid derivatives in material science, particularly in the synthesis of novel polymers and materials with specific properties, highlights the versatility of these compounds in scientific research.

Future Directions

While specific future directions for “2-(3-Cyclopropylureido)benzoic acid” are not available, benzoic acid derivatives are being studied for various applications, including their potential use in the treatment of diseases like Chagas disease . Additionally, the synthesis of mixed crystal phase metal–organic frameworks using benzoic acid as the acid modulator is being explored .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that benzoic acid derivatives can form non-covalent interactions with their targets, such as hydrogen bonds and hydrophobic interactions . These interactions can alter the conformation and activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

For instance, benzoic acid is a key intermediate in the biosynthesis of many secondary metabolites, including phenolic compounds .

Pharmacokinetics

It’s known that the adme properties of most drugs, including benzoic acid derivatives, strongly depend on their ability to pass through membranes via simple diffusion . The ionization state of the drug in physiological fluids can significantly affect its ADME properties .

Result of Action

Benzoic acid derivatives can influence various cellular processes, including enzyme activity, signal transduction, and gene expression, through their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Cyclopropylureido)benzoic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of salts can also affect the absorption spectra of benzoic acid derivatives .

properties

IUPAC Name

2-(cyclopropylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)8-3-1-2-4-9(8)13-11(16)12-7-5-6-7/h1-4,7H,5-6H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRKNFHJXAWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylureido)benzoic acid

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